molecular formula C19H21N5O2 B2776854 2-{1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380060-70-6

2-{1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2776854
CAS No.: 2380060-70-6
M. Wt: 351.41
InChI Key: VRVMXMOWMYLCET-UHFFFAOYSA-N
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Description

2-{1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, piperidine, and pyridazine rings

Chemical Reactions Analysis

Types of Reactions

2-{1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction of the piperidine ring may produce piperidine alcohols or amines .

Scientific Research Applications

2-{1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors

Mechanism of Action

The mechanism of action of 2-{1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and pyridazine rings may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-20-18(22-26-14)13-23-11-9-16(10-12-23)24-19(25)8-7-17(21-24)15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVMXMOWMYLCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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